![molecular formula C8H16ClNO2 B1389063 (R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride CAS No. 865157-03-5](/img/structure/B1389063.png)
(R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride
Overview
Description
“®-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride” is a chemical compound. It’s a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
Drug Design and Synthesis
Piperidine derivatives play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Biological Activity
Piperidine derivatives have been found to exhibit a wide range of biological activities. They are often used as suitable substrates for the synthesis of biologically active piperidines .
Pharmacological Activity
Piperidine derivatives have been associated with various pharmacological activities. They have been extensively studied for their potential therapeutic applications .
Proteomics Research
Ethyl piperidin-3-ylacetate hydrochloride, a closely related compound, is used as a specialty product for proteomics research .
Multicomponent Reactions
Piperidine derivatives are often involved in multicomponent reactions, which are a type of chemical reaction where three or more reactants combine to form a product .
Cyclization and Annulation
Piperidine derivatives are frequently used in cyclization and annulation reactions, which are types of chemical reactions that result in the formation of cyclic structures .
Future Directions
Mechanism of Action
Target of Action
®-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride belongs to the class of piperidine derivatives. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological processes .
Action Environment
Environmental factors such as temperature and pH can influence the action, efficacy, and stability of ®-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride. For instance, the compound is stored at temperatures between 2-8°C .
properties
IUPAC Name |
methyl 2-[(3R)-piperidin-3-yl]acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)5-7-3-2-4-9-6-7;/h7,9H,2-6H2,1H3;1H/t7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRVXFSQPBNUIE-OGFXRTJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H]1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662864 | |
Record name | Methyl [(3R)-piperidin-3-yl]acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride | |
CAS RN |
865157-03-5 | |
Record name | Methyl [(3R)-piperidin-3-yl]acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.